N,N'-Diisopropyl-1,3-propanediamine

Catalog No.
S1896129
CAS No.
63737-71-3
M.F
C9H22N2
M. Wt
158.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diisopropyl-1,3-propanediamine

CAS Number

63737-71-3

Product Name

N,N'-Diisopropyl-1,3-propanediamine

IUPAC Name

N,N'-di(propan-2-yl)propane-1,3-diamine

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3

InChI Key

OAVPQXXPJZPXTA-UHFFFAOYSA-N

SMILES

CC(C)NCCCNC(C)C

Canonical SMILES

CC(C)NCCCNC(C)C

N,N'-Diisopropyl-1,3-propanediamine is an organic compound classified as a diamine. Its chemical formula is C9_9H22_{22}N2_2, and it has a molecular weight of approximately 158.28 g/mol. The compound features two isopropyl groups attached to a 1,3-propanediamine backbone, which contributes to its unique physical and chemical properties. It is a colorless liquid at room temperature and is miscible with water, making it suitable for various applications in chemical synthesis and industry .

No known mechanism of action for DIPD has been documented in scientific research.

  • Skin and eye irritation: Diamines can irritate or corrode skin and eyes upon contact [].
  • Toxicity: Depending on the specific diamine, some can be toxic if ingested or inhaled [].
  • Flammability: Some diamines are flammable liquids [].
Typical of primary amines. These include:

  • N-Alkylation: The compound can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: It can be acylated to form amides, which may be useful in synthesizing pharmaceuticals.
  • Condensation Reactions: The amine groups can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

These reactions are essential for synthesizing more complex organic molecules and materials .

N,N'-Diisopropyl-1,3-propanediamine can be synthesized through several methods:

  • Alkylation of 1,3-Propanediamine: This involves the reaction of 1,3-propanediamine with isopropyl bromide or iodide in the presence of a base such as sodium hydroxide.
  • Reductive Amination: The compound can also be synthesized via reductive amination of ketones or aldehydes with isopropylamine under reducing conditions.
  • Direct Amination: Another method involves the direct amination of propylene oxide with ammonia followed by alkylation.

These methods provide flexibility in synthesizing the compound based on availability and desired purity levels .

N,N'-Diisopropyl-1,3-propanediamine finds applications in various fields:

  • Chemical Synthesis: It serves as a building block in organic synthesis for pharmaceuticals and agrochemicals.
  • Catalysis: The compound can be used as a ligand in coordination chemistry.
  • Polymer Production: It may be involved in producing polyurethanes and other polymeric materials due to its reactivity with isocyanates.

These applications highlight its significance in both industrial and research settings .

N,N'-Diisopropyl-1,3-propanediamine can be compared with several similar compounds:

Compound NameChemical FormulaUnique Features
N,N'-Diethyl-1,3-propanediamineC7_7H18_{18}N2_2Contains ethyl groups; different steric properties
N,N'-Dimethyl-1,3-propanediamineC5_5H14_{14}N2_2Smaller size; often used in cosmetics due to lower reactivity
1,3-PropanediamineC3_3H10_{10}N2_2Lacks alkyl substituents; more reactive due to primary amines

The uniqueness of N,N'-Diisopropyl-1,3-propanediamine lies in its dual isopropyl substitution, which enhances its steric hindrance compared to other diamines. This property may influence its reactivity and applications in synthesis and catalysis .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

63737-71-3

Wikipedia

N,N'-Diisopropyl-1,3-propanediamine

Dates

Modify: 2023-08-16

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